3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes benzyl, dimethyl, and methylphenyl groups attached to a chromen-2-one core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylphenylacetic acid with 4,8-dimethyl-2H-chromen-2-one in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is utilized in various scientific research fields:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-p-tolyl-ethoxy)-chromen-2-one
- 3-benzyl-4-methyl-7-((2-oxocyclohexyl)oxy)-2H-chromen-2-one
Uniqueness
3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl, dimethyl, and methylphenyl groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H24O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C27H24O4/c1-17-9-11-21(12-10-17)24(28)16-30-25-14-13-22-18(2)23(15-20-7-5-4-6-8-20)27(29)31-26(22)19(25)3/h4-14H,15-16H2,1-3H3 |
InChI Key |
OLDCPUYOXAVKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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